3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine
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Overview
Description
3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 3-position and an amino group at the 6-position of the pyrazolopyridine core makes this compound unique and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine typically involves the formation of the pyrazolopyridine core followed by the introduction of the iodine and amino substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1-phenyl-3-methyl-5-amino-pyrazole, the compound can be treated with 1,3-diketones in glacial acetic acid to form the pyrazolopyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1H-pyrazolo[4,3-b]pyridin-6-amine .
Scientific Research Applications
3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of substituents.
1H-Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with a different ring fusion pattern.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium:
Uniqueness
The uniqueness of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H5IN4 |
---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
3-iodo-2H-pyrazolo[4,3-b]pyridin-6-amine |
InChI |
InChI=1S/C6H5IN4/c7-6-5-4(10-11-6)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) |
InChI Key |
ONSRJRYGEWLBOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)I)N |
Origin of Product |
United States |
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